N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 4-methoxyphenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₅H₁₄F₃N₃O₃, with a molecular weight of 341.29 g/mol and a CAS registry number of 1820647-55-9 . The 4-methoxyphenyl group contributes electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H14F3N3O3 |
|---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-11(7-12(20-14)15(16,17)18)9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,22,23) |
InChI Key |
DIZJXJKRDFIHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine scaffold is synthesized via condensation reactions involving trifluoromethyl and 4-methoxyphenyl substituents. Key steps include:
Formation of the Pyrimidine Ring
The core structure is typically constructed using guanidine derivatives and aldehyde/ketone precursors. For example:
- Reagents : 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (intermediate)
- Conditions : Reacted with appropriate electrophiles to form the pyrimidine ring.
- Yield : Reported yields for similar pyrimidine derivatives range from 60–85% under optimized conditions.
Table 1: Pyrimidine Core Synthesis Parameters
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Guanidine, 4-methoxybenzaldehyde | THF | 0–25 | 12–24 | 70–80 | |
| Trifluoroacetic anhydride | DCM | 25 | 6 | 65 |
Amide Coupling with N-Methylglycine
The N-methylglycine moiety is introduced via amide bond formation between the pyrimidine’s 2-amino group and sarcosine.
Coupling Reagents and Conditions
Commonly employed coupling agents include:
- DCC/HOBt : Facilitates amide bond formation under anhydrous conditions.
- EDC/HOBt : Alternative for high-yielding reactions with reduced side products.
Table 2: Amide Coupling Optimization Data
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DCC/HOBt | DMF | 25 | 12 | 75 | |
| EDC/HOBt | THF | 0 | 8 | 82 | |
| WSC/HOBt | DCM | 25 | 6 | 78 |
Purification and Characterization
Post-synthesis purification ensures compound purity for biological testing.
Chromatographic Techniques
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (e.g., 7:3 to 1:1).
- Recrystallization : Ethyl acetate/hexane mixtures to isolate crystalline solid.
Table 3: Purification Protocols
| Method | Solvent System | Purity (%) | Reference |
|---|---|---|---|
| Column Chromatography | PE:EA (7:3 → 1:1) | >95 | |
| Recrystallization | EA/Hexane (1:1) | >98 |
Key Research Findings
Reaction Optimization
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Synthetic Pathways
| Pathway | Steps | Total Yield (%) | Time (Days) | Reference |
|---|---|---|---|---|
| Pyrimidine Core → DCC/HOBt Coupling | 3 | 65–70 | 5 | |
| Pyrimidine Core → EDC/HOBt Coupling | 3 | 75–82 | 3 | |
| One-Pot Synthesis | 2 | 50–55 | 2 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with trifluoromethyl and aryl substituents are widely explored due to their tunable electronic and steric properties. Below is a detailed comparison of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine with structurally analogous compounds.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
In contrast, the 2-chlorophenyl group in is electron-withdrawing, which may increase reactivity but reduce metabolic stability. Thiazolyl (in ) and benzothiophenyl (in ) substituents introduce heteroatoms, altering solubility and hydrogen-bonding capacity.
Biological Activity Correlations :
- Compounds with aliphatic cyclohexyl groups (e.g., ) exhibit higher hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Nitro -substituted derivatives (e.g., C₁₄H₁₁F₃N₄O₄ in ) show higher molecular weights and electron-withdrawing effects, which could enhance binding to charged enzymatic pockets .
Synthetic Accessibility :
Biological Activity
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of 347.26 g/mol. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, allowing the compound to modulate enzyme activities effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, altering cellular responses and signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroprotective Activity : There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM respectively.
Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
